(6-Bromo-2-methylpyridin-3-yl)(phenyl)methanol
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Overview
Description
(6-Bromo-2-methylpyridin-3-yl)(phenyl)methanol is an organic compound with the molecular formula C13H12BrNO It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-methylpyridin-3-yl)(phenyl)methanol typically involves the reaction of 6-bromo-2-methylpyridine with benzaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-methylpyridin-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
(6-Bromo-2-methylpyridin-3-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (6-Bromo-2-methylpyridin-3-yl)(phenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The bromine and phenyl groups can enhance binding affinity to specific sites, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-2-methylpyridin-3-yl)methanol: Lacks the phenyl group, which may reduce its binding affinity and specificity.
(6-Bromo-2-methylpyridin-3-yl)(4-methylphenyl)methanol: Contains an additional methyl group on the phenyl ring, which can alter its chemical properties and reactivity.
(6-Bromo-2-methylpyridin-3-yl)(phenyl)ethanol: Has an ethyl group instead of a hydroxyl group, affecting its solubility and reactivity.
Uniqueness
(6-Bromo-2-methylpyridin-3-yl)(phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and phenyl groups enhances its potential as a versatile intermediate in organic synthesis and as a valuable tool in scientific research.
Properties
Molecular Formula |
C13H12BrNO |
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Molecular Weight |
278.14 g/mol |
IUPAC Name |
(6-bromo-2-methylpyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12BrNO/c1-9-11(7-8-12(14)15-9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |
InChI Key |
DUPACRKMDLTOMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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